molecular formula C10H12ClN3S B1379100 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride CAS No. 1864072-65-0

2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride

Cat. No.: B1379100
CAS No.: 1864072-65-0
M. Wt: 241.74 g/mol
InChI Key: WKQRSPOXMCQTON-UHFFFAOYSA-N
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Description

2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an azetidine ring, a benzodiazole moiety, and a sulfanyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and implementing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride is unique due to the combination of its azetidine ring, sulfanyl group, and benzodiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride is a compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines an azetidine ring, a sulfanyl group, and a benzodiazole moiety, which contribute to its distinct chemical properties and biological interactions. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C10H12ClN3S. It features:

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle.
  • Benzodiazole Moiety : A fused ring system that enhances biological activity.
  • Sulfanyl Group : Imparts reactivity and potential for various interactions.

Structural Representation

ComponentDescription
Molecular FormulaC10H12ClN3S
IUPAC Name2-(azetidin-3-ylsulfanyl)-1H-benzimidazole;hydrochloride
CAS Number1864072-65-0

Antimicrobial Properties

Research indicates that compounds with the benzodiazole moiety exhibit broad-spectrum antimicrobial activity. Studies have shown that derivatives of benzodiazole can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Activity Against Bacteria : Compounds similar to 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole have demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Benzimidazole derivatives are known for their ability to interfere with cancer cell proliferation and induce apoptosis.

Case Studies

  • In vitro Studies : In one study, derivatives of benzodiazole were tested against various human cancer cell lines, showing promising results in inhibiting cell growth .
  • Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

Structural FeatureBiological Activity
Azetidine RingEnhances interaction with biological targets
Benzodiazole MoietyContributes to anticancer and antimicrobial properties
Sulfanyl GroupIncreases reactivity and potential for enzyme inhibition

The mechanism through which this compound exerts its biological effects is multifaceted:

Interaction with Molecular Targets

The compound likely interacts with specific enzymes or receptors involved in critical biological processes:

  • Enzyme Inhibition : It may inhibit enzymes related to microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : The compound could modulate receptor activity involved in signaling pathways that control cell growth and death.

Pathways Involved

The modulation of pathways such as apoptosis and cell cycle regulation is crucial for its anticancer effects. Additionally, it may influence pathways associated with inflammation and immune response.

Properties

IUPAC Name

2-(azetidin-3-ylsulfanyl)-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S.ClH/c1-2-4-9-8(3-1)12-10(13-9)14-7-5-11-6-7;/h1-4,7,11H,5-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQRSPOXMCQTON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)SC2=NC3=CC=CC=C3N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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